molecular formula C16H14ClNO3 B1453399 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate CAS No. 1160264-17-4

2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate

Cat. No. B1453399
CAS RN: 1160264-17-4
M. Wt: 303.74 g/mol
InChI Key: SVVXUELLJUNPJJ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate” is a chemical compound with the molecular formula C15H12ClNO3 . It is a derivative of benzoic acid, which is a common building block in pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of substituted benzoic acids with various alcohols or amines in the presence of a catalyst or under specific reaction conditions . For example, ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate is synthesized by reacting ethyl 4-hydroxybenzoate with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide.


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate” can be confirmed using techniques such as IR spectroscopy, X-ray diffraction, NMR, and mass spectrometry .


Chemical Reactions Analysis

Nitrobenzoate derivatives can undergo various chemical reactions, including cyclization and transesterification. For example, ethyl 2-hydroxymethyl 4-nitrobenzoate cyclizes to 5-nitrophthalide, a reaction that is catalyzed by general bases such as imidazole .

Scientific Research Applications

Antimicrobial Applications

Compounds similar to “2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate” have been used in the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For instance, 2-aminothiazole-4-carboxylate Schiff bases have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They also exhibited antifungal potential against Candida glabrata and Candida albicans .

Anti-HIV Applications

2-Aminothiazoles, a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues, have shown promising therapeutic roles as anti-HIV agents .

Antioxidant Applications

2-Aminothiazoles have also been used in the synthesis of compounds with antioxidant properties .

Antitumor Applications

These compounds have shown promising therapeutic roles as antitumor agents .

Anthelmintic Applications

2-Aminothiazoles have been used in the synthesis of compounds with anthelmintic properties .

Anti-inflammatory & Analgesic Applications

These compounds have shown promising therapeutic roles as anti-inflammatory and analgesic agents .

Anticancer Applications

Para-aminobenzoic acid (PABA) compounds, which are structurally similar to “2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate”, have shown anticancer properties . For instance, the compound N - (4- ( (3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide has shown a noticeable in vitro VEGFR-2 inhibitory effect .

Anti-Alzheimer’s Applications

PABA compounds have also shown potential therapeutic applications in the treatment of Alzheimer’s disease .

Mechanism of Action

properties

IUPAC Name

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10(15(19)11-2-6-13(17)7-3-11)21-16(20)12-4-8-14(18)9-5-12/h2-10H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVXUELLJUNPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1-methyl-2-oxoethyl 4-aminobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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